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Compound of Interest

Compound Name: Lanthionine

Cat. No.: B7814823

Abstract: Lanthionine is a non-proteinogenic, sulfur-containing amino acid that serves as a
fundamental structural component in a class of ribosomally synthesized and post-translationally
modified peptides known as lanthipeptides. Its unique thioether bridge, which cross-links two
amino acid residues, imparts significant conformational stability and resistance to proteolysis in
these peptides, many of which exhibit potent antimicrobial activity (lantibiotics). This technical
guide provides an in-depth examination of the core molecular structure of lanthionine, its
critical stereochemical diversity, and its key physicochemical properties. Furthermore, it details
the biosynthetic pathways responsible for its formation in nature and presents the experimental
methodologies employed for its synthesis, structural elucidation, and stereochemical analysis,
making it a valuable resource for researchers in chemistry, biochemistry, and drug
development.

Core Molecular Structure

Lanthionine is the monosulfide analog of cystine, characterized by a stable thioether linkage (-
S-) connecting the B-carbon atoms of two alanine-like residues. This structure effectively
creates an intramolecular cross-link within a peptide chain. The chemical formula for
lanthionine is CeH12N2048S. Its IUPAC name is (2R)-2-amino-3-[(2R)-2-amino-2-
carboxyethyl]sulfanylpropanoic acid for the L-isomer.[1] The thioether bond is a key feature,
providing a more stable and non-reducible linkage compared to the disulfide bonds found in
cystine, which contributes to the robust nature of lanthipeptides.[2]

Stereochemistry
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Lanthionine possesses two chiral centers at the a-carbon of each amino acid residue, leading
to the potential for multiple stereocisomers. The specific stereochemistry of the lanthionine
bridge is crucial for the three-dimensional structure and, consequently, the biological activity of
lanthipeptides.[3] The two primary stereocisomers found in naturally occurring lanthipeptides
are:

e (2S,6R)-Lanthionine (dI-Lan): This diastereomer is formed from the coupling of a D-alanine
precursor (derived from L-serine) and an L-cysteine.

e (2R,6R)-Lanthionine (ll-Lan): This diastereomer is formed from the coupling of an L-alanine
precursor (derived from D-serine) and an L-cysteine.

Until recently, the dI configuration was considered the only naturally occurring form. However,
the discovery of lanthipeptides containing the Il configuration has expanded the known
structural diversity and prompted further investigation into its impact on biological function.[3] A
related compound, methyllanthionine (MeLan), is formed from threonine and cysteine residues
and also exhibits critical stereoisomerism.[4]

Physicochemical and Structural Properties

The unique structure of lanthionine dictates its physical and chemical properties. These
properties are essential for its isolation, characterization, and incorporation into synthetic

peptides.

Property Value

Molecular Formula CeH12N204S

Molar Mass 208.24 g/mol

Melting Point 295-296 °C (with decomposition)
(2R)-2-amino-3-[(2R)-2-amino-2-

IUPAC Name ] ]
carboxyethyl]sulfanylpropanoic acid
C(--INVALID-LINK--O)N)SC--INVALID-LINK--

SMILES

O)N

pKa (approximate)

~2.2 (carboxyl groups), ~9.2 (amino groups)
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Note: Specific bond lengths and angles can vary depending on the crystal packing and
molecular environment. A representative crystal structure analysis of DL-Lanthionine
Monohydrate provides detailed atomic coordinates and bonding information.[5]

Biosynthesis of Lanthionine in Lantibiotics

In nature, lanthionine residues are not incorporated during ribosomal translation. Instead, they
are formed through a series of post-translational modifications of a precursor peptide. This
process is catalyzed by a dedicated set of enzymes known as lanthipeptide synthetases.

The general biosynthetic pathway involves two key steps:

o Dehydration: Specific serine (or threonine for methyllanthionine) residues within the core
peptide are dehydrated by a dehydratase enzyme (LanB or the dehydratase domain of
LanM) to form dehydroalanine (Dha) or dehydrobutyrine (Dhb), respectively.[4]

o Cyclization: The thiol group of a nearby cysteine residue performs a Michael-type conjugate
addition to the a,B-unsaturated dehydroamino acid. This reaction is catalyzed by a cyclase
enzyme (LanC or the cyclase domain of LanM), forming the characteristic thioether bridge of
lanthionine.[4]

The enzymes responsible for these modifications are grouped into different classes. Class |
systems utilize two separate enzymes, a dehydratase (LanB) and a cyclase (LanC). Class Il
systems employ a single, bifunctional enzyme (LanM) that catalyzes both reactions.[6]
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Caption: General pathway for Class | lanthipeptide biosynthesis.

Experimental Protocols
Protocol for Stereochemical Analysis by GC-MS

Determining the precise stereochemistry of lanthionine residues is critical for structure-activity
relationship studies. The following protocol, adapted from established methods, details the
analysis using chiral gas chromatography-mass spectrometry (GC-MS).[4][6]
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o Peptide Hydrolysis:

o

Accurately weigh approximately 1 mg of the purified lanthipeptide.

o Dissolve the peptide in 3 mL of 6 M hydrochloric acid (HCI) in a sealed, heavy-walled
reaction tube.

o Heat the mixture at 110 °C for 20-24 hours to ensure complete hydrolysis of all peptide
bonds.

o After cooling to room temperature, dry the sample completely under a stream of nitrogen
gas or using a centrifugal evaporator.

e Amino Acid Derivatization:

o Prepare a 3 M HCI solution in methanol by slowly adding 1.5 mL of acetyl chloride to 5 mL
of ice-chilled methanol.

o Add the acidic methanol solution to the dried hydrolysate and heat at 100 °C for 1 hour to
form methyl esters. Dry the sample again under nitrogen.

o Add 1 mL of dichloromethane and 250 uL of trifluoroacetic anhydride (TFAA) to the
sample. Heat at 100 °C for 20 minutes to form trifluoroacetyl derivatives.

o Dry the sample a final time under nitrogen and reconstitute in a suitable solvent (e.g.,
methanol or ethyl acetate) for injection.

e Chiral GC-MS Analysis:

[e]

Instrument: Agilent 7890A GC with a 5975C MS detector or equivalent.[4]

(¢]

Column: A chiral stationary phase column, such as Varian CP-Chirasil-L-Val (25 m x 250
pm x 0.12 pm), is required to separate the stereoisomers.[4]

(¢]

Injection: Use a pulsed split injection at an inlet temperature of 200 °C.

[¢]

Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).
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o Oven Program: Begin with an initial temperature of 160 °C held for 5 minutes, followed by
a ramp of 3 °C/min to 200 °C.[4]

o Data Analysis: Compare the retention times of the derivatized amino acids from the
sample with those of authentic, synthetically prepared lanthionine sterecisomer
standards (dI-Lan and llI-Lan) that have undergone the same derivatization process.[3]

Lanthipeptide Acid Hydrolysis Free Amino Acid Derivatization Chiral GC-MS
[Samp\e (1 mg) | (6M HCI, 110°C, 20h) Mixture (Esterification & Acylation) Volatile Derivatives Analysis >

Click to download full resolution via product page
Caption: Workflow for the stereochemical analysis of lanthionine.
Protocol for Solid-Phase Synthesis of Lanthionine-

Containing Peptides

The incorporation of pre-formed, orthogonally protected lanthionine building blocks is a key
strategy in the total synthesis of lantibiotics. The following is a representative protocol for
manual Fmoc-based solid-phase peptide synthesis (SPPS).[2][7][8]

» Resin Preparation:

o Place the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride
for protected fragments) in a suitable reaction vessel.

o Swell the resin in dimethylformamide (DMF) or dichloromethane (DCM) for at least 30
minutes.[2]

o First Amino Acid Loading (for Trityl-based resins):

o Dissolve 3 equivalents of the first Fmoc-protected amino acid and 7.5 equivalents of
diisopropylethylamine (DIPEA) in dry DCM.[2]
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o Add the solution to the swollen resin and agitate for 1-2 hours.

o Cap any remaining reactive sites on the resin using a solution of DCM/Methanol/DIPEA
(e.g., 80:15:5) for 15 minutes.

« |terative Elongation Cycle:

o Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain
and repeat once. Wash the resin thoroughly with DMF (3x) and DCM (3x).

o Amino Acid Activation: In a separate vial, dissolve 3-4 equivalents of the next Fmoc-amino
acid (or the protected lanthionine building block) and a coupling agent (e.g., HATU,
HBTU) in DMF. Add 6-8 equivalents of a base like DIPEA. Allow to pre-activate for 1-2
minutes.

o Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2
hours at room temperature.

o Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess
reagents and byproducts.

o (Optional) Capping: To block any unreacted amino groups, treat the resin with a solution of
acetic anhydride and DIPEA in DMF.

o (Optional) Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm
the completion of the coupling reaction. A negative result (yellow beads) indicates a
complete reaction.[9]

o Repeat the elongation cycle for each subsequent amino acid in the sequence.
e Final Cleavage and Deprotection:
o After the final elongation cycle, wash the resin with DCM and dry it under vacuum.

o Prepare a cleavage cocktail appropriate for the protecting groups used (e.g., 95%
Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane for standard side-chain
protecting groups).
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o Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
o Filter the resin and collect the filtrate containing the crude peptide.

o Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the
peptide, decant the ether, and repeat the ether wash.

o Dry the final peptide pellet under vacuum. The crude peptide can then be purified by
reverse-phase HPLC.

Conclusion

The structure of lanthionine is central to the function of a diverse and growing class of natural
peptides. Its thioether bridge provides a unique combination of conformational constraint and
chemical stability that is of significant interest in the field of peptide-based drug design. A
thorough understanding of its core structure, stereochemical variations, and the experimental
methods used for its synthesis and characterization is essential for researchers aiming to
harness the therapeutic potential of lanthipeptides. The continued development of analytical
technigues and synthetic methodologies will further enable the exploration and engineering of
novel lanthionine-containing molecules with enhanced biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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